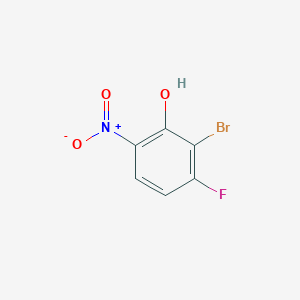
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene, also known as BMMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene is not yet fully understood. However, it is believed to interact with specific biological targets through covalent bonding, resulting in changes in the structure and function of the target molecules. This interaction can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene is its high reactivity and selectivity, making it a useful reagent for the synthesis of other compounds. However, its high reactivity can also be a limitation, as it can result in unwanted side reactions and the formation of impurities. Additionally, its potential toxicity and environmental impact must be considered when using 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene. One potential direction is the development of new drugs and pharmaceuticals based on its ability to interact with specific biological targets. Another direction is the exploration of its potential applications in the field of materials science, where it could be used in the synthesis of new materials with specific properties. Additionally, further research is needed to fully understand the mechanism of action of 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene and its potential toxicity and environmental impact.
Métodos De Síntesis
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation and nucleophilic substitution reactions. One of the most commonly used methods involves the reaction of 1-bromo-4-methylbenzene with 2-methyl-2-butanol in the presence of an acid catalyst such as aluminum chloride. This reaction results in the formation of 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene has shown promising results in various scientific research applications. One of the most significant applications is in the field of organic chemistry, where it is used as a reagent for the synthesis of other compounds. 1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene has also been used in the development of new drugs and pharmaceuticals due to its ability to interact with specific biological targets.
Propiedades
Número CAS |
149530-71-2 |
|---|---|
Nombre del producto |
1-(Bromomethyl)-4-(2-methylbutan-2-yl)benzene |
Fórmula molecular |
C12H17Br |
Peso molecular |
241.17 g/mol |
Nombre IUPAC |
1-(bromomethyl)-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C12H17Br/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9H2,1-3H3 |
Clave InChI |
JDDZWTOEVISSBR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)CBr |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)CBr |
Sinónimos |
1-BroMMethyl-4-(1,1-diMethylpropyl)-benzol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



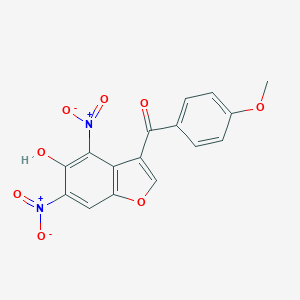
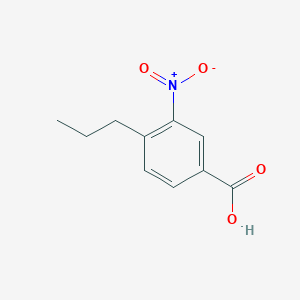
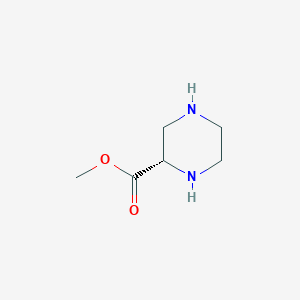
![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)
![1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B177810.png)
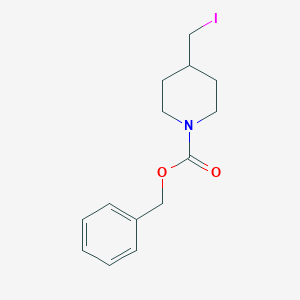

![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)
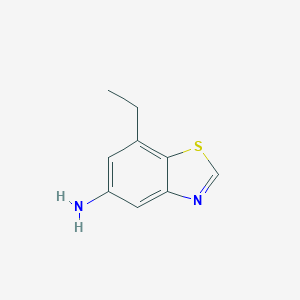
![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide](/img/structure/B177827.png)
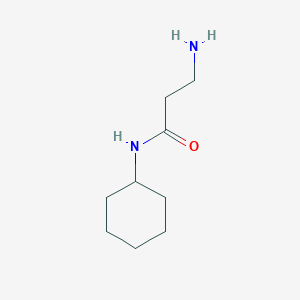
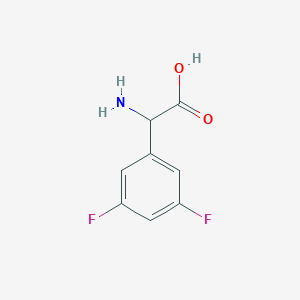
![Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate](/img/structure/B177833.png)
